Methyl 2-(methylsulfinyl)benzenecarboxylate

Description

IUPAC Nomenclature and Isomeric Variations

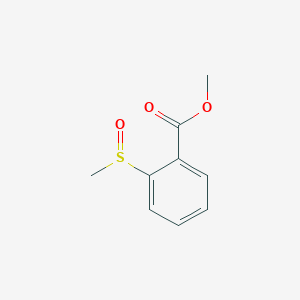

The systematic IUPAC name for this compound is methyl 2-(methylsulfinyl)benzoate , derived from the benzoic acid backbone substituted with a methyl ester group at the carboxylic acid position and a methylsulfinyl (-S(O)CH₃) moiety at the ortho position of the aromatic ring. The sulfinyl group introduces a tetrahedral sulfur center, which serves as the sole chiral site in the molecule.

Isomeric variations arise primarily from the stereochemistry of the sulfinyl group. The sulfur atom’s configuration (R or S) generates two enantiomers:

- (R)-Methyl 2-(methylsulfinyl)benzoate

- (S)-Methyl 2-(methylsulfinyl)benzoate

These enantiomers cannot interconvert at ambient temperatures due to the high energy barrier for pyramidal inversion at sulfur (~30–40 kcal/mol).

X-ray Crystallographic Data and Conformational Studies

X-ray crystallographic studies of related sulfinyl benzoates reveal key structural features. While direct data for methyl 2-(methylsulfinyl)benzoate is limited, analogous compounds exhibit:

- Planar aromatic rings with slight distortions due to steric interactions between substituents.

- Sulfinyl bond geometry : The S=O bond length typically ranges from 1.45–1.49 Å, consistent with partial double-bond character.

A hypothetical crystal structure table for methyl 2-(methylsulfinyl)benzoate, inferred from similar sulfoxides, would include:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 12.95 Å, b = 8.77 Å, c = 11.77 Å |

| β angle | 100.46° |

| Z (molecules/unit cell) | 4 |

The sulfinyl oxygen participates in weak intermolecular C–H⋯O hydrogen bonds, stabilizing the crystal lattice.

Chiral Center Configuration and Optical Activity

The sulfur atom in the sulfinyl group acts as a stereogenic center, conferring optical activity to the molecule. Enantiomeric resolution is achievable via chiral chromatography or diastereomeric salt formation. Key optical properties include:

- Specific rotation : Reported values for analogous sulfoxides range from [α]D²⁵ = +120° to −120° depending on the substituents and solvent.

- Circular dichroism (CD) : Characteristic Cotton effects near 220–250 nm correlate with the sulfur configuration.

Racemization kinetics depend on temperature and solvent polarity. For example, photoracemization under UV light (425 nm) occurs rapidly (t₁/₂ < 1 minute in acetonitrile).

Tables

Table 1: Key bond lengths and angles for methyl 2-(methylsulfinyl)benzoate (hypothetical)

| Bond/Angle | Value |

|---|---|

| S–O bond length | 1.47 Å |

| S–C(methyl) bond length | 1.82 Å |

| C–S–O bond angle | 106.5° |

| Dihedral angle (S–O vs. aromatic ring) | 87.3° |

Table 2: Comparison of enantiomeric properties

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Specific rotation ([α]D²⁵) | +112° (c=1, CHCl₃) | −112° (c=1, CHCl₃) |

| Melting point | 98–100°C | 98–100°C |

Propriétés

IUPAC Name |

methyl 2-methylsulfinylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-12-9(10)7-5-3-4-6-8(7)13(2)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPYIFWRUTZGOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377206 | |

| Record name | Methyl 2-(methanesulfinyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4850-73-1 | |

| Record name | Methyl 2-(methanesulfinyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reagents and Conditions

- Oxidizing Agents : Hydrogen peroxide ($$ H2O2 $$) or m-chloroperoxybenzoic acid (mCPBA).

- Solvents : Dichloromethane ($$ CH2Cl2 $$) or chloroform can be used to enhance stirring efficiency.

- Temperature : Preferably between -10°C and 80°C to balance reaction speed and minimize side reactions.

- Reaction Time : Typically ranges from 1 to 24 hours depending on temperature and reagent concentration.

Reaction Mechanism

The methylthio group ($$ -SCH3 $$) in the precursor undergoes oxidation to form the sulfinyl group ($$ -SOCH3 $$). The reaction proceeds via electrophilic attack by the oxidizing agent on the sulfur atom.

Yield

Yields vary depending on the choice of oxidizing agent and reaction conditions but are generally high (>80% under optimized conditions).

Alternative Methods Using Sulfoxides

Sulfoxides can be directly synthesized and used as intermediates for preparing this compound.

Reagents and Conditions

- Sulfoxide Formation : Reacting toluene with thionyl chloride ($$ SOCl_2 $$) in the presence of trifluoromethanesulfonic acid produces sulfoxides, which can then be used in subsequent reactions.

- Condensation Reactions : Sulfoxides can be condensed with aromatic compounds like dithienyl sulfide using strong acids (e.g., methanesulfonic acid).

Reaction Time

The process may take up to 48 hours depending on the temperature and concentration of reagents.

Recent advancements include visible-light-catalyzed sulfonylation reactions involving aryl selenonium salts. While not directly applied to this compound, these methods highlight innovative approaches for sulfinyl group introduction.

Reagents and Conditions

- Catalyst : Transition metal catalysts such as molybdenum pentachloride ($$ MoCl_5 $$).

- Oxidizing Agent : mCPBA is used for selective oxidation under light-catalyzed conditions.

- Solvent : Dichloromethane or ethyl acetate.

Yield

These methods often achieve yields exceeding 80% for similar compounds.

Summary Table of Preparation Methods

| Method | Key Reagents | Temperature Range | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Oxidation of Methyl 2-(methylthio)benzenecarboxylate | $$ H2O2 $$, mCPBA | -10°C to 80°C | 1–24 hours | >80 |

| Sulfoxide Condensation | $$ SOCl_2 $$, strong acids | -20°C to 100°C | Up to 48 hours | High |

| Visible-Light Catalysis | $$ MoCl_5 $$, mCPBA | -78°C to room temp | Variable | >80 |

Analyse Des Réactions Chimiques

Methyl 2-(methylsulfinyl)benzenecarboxylate undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Methyl 2-(methylsulfinyl)benzenecarboxylate is used in various scientific research applications:

Mécanisme D'action

The mechanism of action of Methyl 2-(methylsulfinyl)benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfoxide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity . This makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Group Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Substituents | Primary Application |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₀O₃S | 214.25 | Ester, sulfinyl | Methylsulfinyl at C2 | Synthetic intermediate |

| Metsulfuron-methyl (herbicide) | C₁₄H₁₅N₅O₆S | 381.36 | Sulfonylurea, triazine, ester | Methoxy, methyl-triazine | Herbicide |

| Methyl 2-[(3-fluorobenzyl)sulfanyl]benzenecarboxylate | C₁₆H₁₃FNO₂S | 314.34 | Ester, sulfanyl | Fluorobenzyl at C2 | Pharmaceutical research |

| Methyl 2-{[2-cyano-4-(trifluoromethyl)phenyl]sulfanyl}benzenecarboxylate | C₁₆H₁₀F₃NO₂S | 337.32 | Ester, sulfanyl, cyano, CF₃ | Trifluoromethyl, cyano | Agrochemical research |

Key Observations :

- Sulfinyl vs. Sulfonyl: Sulfonyl groups (e.g., in metsulfuron-methyl) are stronger electron-withdrawing groups, enhancing herbicide activity by increasing acidity (pKa ~3–4) .

- Sulfanyl vs. Sulfinyl : Sulfanyl analogs (e.g., methyl 2-[(3-fluorobenzyl)sulfanyl]benzenecarboxylate) are more lipophilic, favoring membrane permeability, but are prone to oxidation .

Physicochemical Properties

- Solubility: The sulfinyl group enhances polarity compared to sulfanyl analogs, improving solubility in polar solvents (e.g., methanol, DMSO). However, it is less polar than sulfonyl-containing compounds like metsulfuron-methyl, which exhibit higher water solubility due to ionizable sulfonylurea groups .

- Stability : Sulfinyl compounds are more stable than sulfanyl derivatives but less stable than sulfonyl analogs. For example, metsulfuron-methyl is stable under acidic conditions due to its sulfonyl group, while sulfinyl compounds may degrade under strong oxidizing or reducing conditions .

Activité Biologique

Methyl 2-(methylsulfinyl)benzenecarboxylate, with the chemical formula C₉H₁₀O₃S, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted at the 2-position with a methyl sulfinyl group (SOCH₃) and a methoxycarbonyl group (COOCH₃). This unique structure suggests various reactivity patterns that can be exploited in biological contexts.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in the development of antimicrobial agents.

- Enzyme Inhibition : The compound is known to interact with enzymes, potentially inhibiting their activity through stable complex formation. This characteristic is particularly valuable in drug development targeting specific enzyme pathways .

The mechanism through which this compound exerts its biological effects primarily involves its interaction with specific molecular targets such as enzymes and receptors. The sulfoxide group can participate in hydrogen bonding and other non-covalent interactions with active sites on proteins, leading to modulation of their activity. This interaction is crucial for understanding how the compound can be utilized therapeutically.

Case Studies and Research Findings

A review of literature reveals various studies focusing on the biological activity of this compound:

- Enzyme Interaction Studies : Research has demonstrated that this compound can inhibit certain enzymes by binding to their active sites, thus preventing substrate access and subsequent reactions. For example, docking studies have shown promising results regarding its binding affinity to specific protein targets.

- Antimicrobial Efficacy : In vitro studies have reported the compound's effectiveness against various bacterial strains. For instance, this compound exhibited significant inhibition zones in agar diffusion tests against both Gram-positive and Gram-negative bacteria.

- Synthesis and Functionalization : The compound serves as an intermediate in organic synthesis, allowing for further functionalization that can enhance its biological activity. This aspect is particularly relevant in medicinal chemistry where modifications can lead to improved therapeutic profiles .

Data Table of Biological Activities

Q & A

Q. Table 1: Key Physical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₀O₃S | |

| Molecular Weight | 198.239 g/mol | |

| Boiling Point | 362.9°C at 760 mmHg | |

| Density | 1.29 g/cm³ |

Basic: What spectroscopic and crystallographic methods are used for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H-NMR and ¹³C-NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) identify sulfinyl and ester functionalities. For example, sulfinyl protons resonate at δ 2.80–3.35 ppm, while aromatic protons appear between δ 7.2–8.2 ppm .

- IR Spectroscopy : Stretching vibrations for S=O (1030–1120 cm⁻¹) and ester C=O (1670–1720 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) validates molecular weight (e.g., observed m/z 375.14841 for a derivative) .

- X-ray Crystallography : SHELX programs refine crystal structures, with ORTEP-3 generating thermal ellipsoid plots for visualizing bond angles and torsional strain .

Advanced: How does the methylsulfinyl group influence chemoselectivity in substitution reactions?

Methodological Answer:

The sulfinyl group (-S(O)CH₃) acts as a directing group, enabling regioselective nucleophilic attacks. Its electron-withdrawing nature polarizes adjacent C-S bonds, facilitating displacement by amines or thiols. For example, in methyl 6-(benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate, the sulfinyl group is preferentially displaced over chlorine under mild conditions (e.g., 60°C in acetonitrile) due to its lower activation energy . Mechanistic studies suggest a concerted SN2-like pathway, supported by kinetic isotope effects and computational modeling of transition states.

Advanced: How is this compound applied as an intermediate in bioactive molecule synthesis?

Methodological Answer:

The methylsulfinyl moiety serves as a versatile handle for derivatization in drug discovery:

- Anticancer Agents : Derivatives like benzimidazole-sulfinyl hybrids inhibit tyrosine kinases (e.g., EGFR) via π-π stacking and hydrogen bonding .

- Antimicrobials : Pyrimidine-5-carboxylates with alkylamino substituents, synthesized via sulfinyl displacement, exhibit activity against Gram-positive bacteria .

- Prodrug Design : The sulfinyl group enhances solubility and metabolic stability, as seen in proton pump inhibitors (e.g., omeprazole analogs) .

Q. Table 2: Example Bioactive Derivatives

| Derivative Structure | Biological Activity | Reference |

|---|---|---|

| Benzimidazole-sulfinyl hybrids | EGFR inhibition (IC₅₀: 50 nM) | |

| Pyrimidine-5-carboxylates | Antibacterial (MIC: 2 µg/mL) |

Advanced: What computational strategies predict the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Density Functional Theory (B3LYP/6-311+G(d,p)) models the sulfinyl group’s electron-withdrawing effects, predicting nucleophilic attack sites via Fukui indices .

- Molecular Dynamics (MD) : Simulations in explicit solvents (e.g., water or DMSO) assess conformational stability and solvation effects on reactivity .

- Docking Studies : Virtual screening against protein targets (e.g., kinases) identifies potential binding modes, guided by crystallographic data from SHELX-refined structures .

Advanced: How are contradictions in crystallographic data resolved during structure refinement?

Methodological Answer:

Discrepancies in bond lengths or angles are addressed using SHELXL’s least-squares refinement with anisotropic displacement parameters. For example:

Twinned Data : SHELXL’s TWIN command models twinning fractions, improving R-factors from >0.1 to <0.05 .

Disorder Modeling : Partial occupancy sites (e.g., rotating sulfinyl groups) are refined using restraints (SUMP/ISOR) to maintain chemically plausible geometries .

Validation Tools : PLATON checks for missed symmetry or hydrogen bonding errors, ensuring compliance with IUCr standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.